11-A-Hydroxy canrenone methyl ester is classified as a steroid derivative, specifically a canrenone derivative. It is synthesized from Pregn-4-ene-7,21-dicarboxylic acid, which undergoes various chemical transformations to yield this compound. Its role as an intermediate in steroid synthesis underscores its significance in medicinal chemistry, particularly in the development of cardiovascular drugs .
The synthesis of 11-A-Hydroxy canrenone methyl ester typically involves the reaction of Pregn-4-ene-7,21-dicarboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone with iodomethane. The process can be outlined as follows:
This method is favored due to its efficiency and the availability of starting materials.
The molecular structure of 11-A-Hydroxy canrenone methyl ester features several functional groups characteristic of steroid compounds:
The structural formula can be represented as follows:
11-A-Hydroxy canrenone methyl ester participates in various chemical reactions:
These reactions highlight the versatility of 11-A-Hydroxy canrenone methyl ester in synthetic organic chemistry.
The mechanism of action for 11-A-Hydroxy canrenone methyl ester primarily involves its role as an intermediate in the synthesis of Eplerenone:
These actions collectively result in blood pressure reduction and improved cardiovascular health.
The physical and chemical properties of 11-A-Hydroxy canrenone methyl ester include:
These properties are crucial for handling and application in laboratory settings.
11-A-Hydroxy canrenone methyl ester has several significant applications:
11-A-Hydroxy Canrenone Methyl Ester (CAS 192704-56-6) is a structurally complex steroid derivative with systematic nomenclature reflecting its intricate stereochemistry. The IUPAC name is methyl (7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate, indicating its tetracyclic steroid backbone fused with a spiro-lactone ring system [3] [7]. The molecular formula is C₂₄H₃₂O₆, corresponding to a molecular weight of 416.51 g/mol [1] . Key structural features include:
The compound exhibits multiple chiral centers (7R, 8S, 9S, 10R, 11R, 13S, 14S, 17R) that define its three-dimensional conformation and biological interactions. Predicted physicochemical properties include a boiling point of 604.5±55.0°C, density of 1.27±0.1 g/cm³, and pKa of 14.40±0.70 [1]. It appears as a white to off-white solid with solubility in chlorinated solvents, DMSO, and methanol [1] [5].
Table 1: Nomenclature and Identifiers of 11-A-Hydroxy Canrenone Methyl Ester
Identifier Type | Designation |
---|---|
CAS Registry Number | 192704-56-6 |
IUPAC Name | Methyl (7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate |
Molecular Formula | C₂₄H₃₂O₆ |
Key Synonyms | 11α-Hydroxymexrenone; Eplerenone Intermediate A2; 11α-Hydroxy canrenone methyl ester; (7α,11α,17α)-11,17-Dihydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid γ-Lactone Methyl Ester |
MDL Number | MFCD18252911 |
The discovery of 11-A-Hydroxy Canrenone Methyl Ester emerged from mid-20th century research into mineralocorticoid receptor antagonists, which accelerated with the introduction of spironolactone (1957) as a potassium-sparing diuretic. Early synthetic routes to steroidal lactones faced challenges in selectively introducing oxygen functions at C11, traditionally requiring multistep chemical transformations with poor stereocontrol [4]. A paradigm shift occurred in the 1990s with the adoption of chemoenzymatic synthesis leveraging microbial biocatalysts. Notably, Absidia coerulea and Aspergillus niger were found to catalyze regio- and stereospecific 11α-hydroxylation of canrenone precursors, providing efficient access to 11α-hydroxylated intermediates .
Patent CN103087139A (2011) documented optimized synthetic routes using microbial oxidation followed by chemical esterification, establishing 11-A-Hydroxy Canrenone Methyl Ester as a key intermediate in modern steroid manufacturing [4]. This represented a significant advance over purely chemical methods that required harsh oxidation conditions and tedious separation of C11 epimers. The historical progression reflects three evolutionary phases:
Table 2: Evolution of 11α-Hydroxylated Steroid Synthesis
Time Period | Synthetic Approach | Key Advancements | Limitations |
---|---|---|---|
1960-1980 | Chemical Oxidation | Chromium trioxide-mediated oxidation | Low stereoselectivity (≈50% 11α-OH); Toxic byproducts |
1985-2000 | Microbial Hydroxylation | Aspergillus niger catalyzed 11α-hydroxylation | Scalability challenges; Fermentation variability |
2001-Present | Chemoenzymatic Hybrid | Integration of biocatalysis with chemical esterification | High stereoselectivity (>98% 11α); Industrial scalability |
11-A-Hydroxy Canrenone Methyl Ester serves as the pivotal penultimate precursor in synthesizing eplerenone (INN), a selective aldosterone receptor antagonist approved for hypertension and heart failure. Its strategic importance stems from the 11α-hydroxy group, which undergoes selective transformations to introduce the 9(11)-epoxide moiety essential for eplerenone's receptor binding [3] . The compound's synthetic utility is demonstrated through two principal pathways:
The 7α-methoxycarbonyl group remains intact throughout these transformations, demonstrating its stability under reaction conditions. Comparative analysis reveals that 11-A-Hydroxy Canrenone Methyl Ester provides significant advantages over alternative intermediates:
Structure-activity relationship (SAR) studies confirm that modifications at C7 and C21 of this scaffold directly influence mineralocorticoid receptor selectivity. Eplerenone's 9α,11α-epoxide ring—derived from this intermediate—reduces off-target progesterone receptor binding by 95% compared to earlier steroids like spironolactone [3] [7]. Beyond eplerenone synthesis, the compound serves as a starting material for novel steroidal probes investigating nuclear receptor modulation, with ongoing research exploring C11-derivatized analogues as potential anti-fibrotic agents [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7